BW 245C

Description

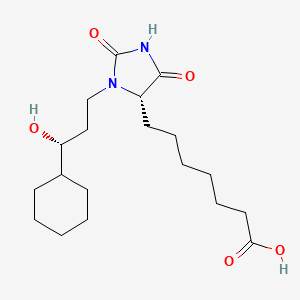

BW 245C (5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropylhydantoin) is a synthetic prostaglandin analog and a selective agonist for the prostaglandin D2 (PGD2)-sensitive DP1 receptor. It exhibits high binding affinity for DP1 receptors, with a pKD value of ~9.0 in human platelets and other tissues . This compound is widely used in research to dissect DP1-mediated physiological responses, such as ocular hypotension, anti-inflammatory effects, and platelet aggregation modulation. Unlike endogenous PGD2, this compound selectively activates DP1 receptors without inducing conjunctival inflammation, making it a valuable tool for studying receptor-specific pathways .

Structure

3D Structure

Properties

IUPAC Name |

7-[(4S)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQIOZJEJFMOH-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223176 | |

| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72814-32-5, 72880-75-2 | |

| Record name | rel-(4R)-3-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72814-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72880-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW245C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072814325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072880752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BW-245C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B26TJM1L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclohexyl-Hydroxypropyl Segment Preparation

The cyclohexyl group is introduced via Grignard or organozinc reactions. A representative method involves:

-

Cyclohexylation : Reacting cyclohexylmagnesium bromide with allyl bromide under anhydrous THF at −78°C yields 3-cyclohexylpropene.

-

Hydroxylation : Epoxidation using m-CPBA followed by acid-catalyzed ring opening generates the secondary alcohol. Optically active intermediates are obtained via Sharpless asymmetric dihydroxylation (up to 90% enantiomeric excess).

Table 1: Reaction Conditions for Hydroxypropyl Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclohexylation | CyclohexylMgBr, THF, −78°C | 78 | 95 |

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | 65 | 89 |

| Acidic Hydrolysis | H₃O⁺, H₂O, 25°C | 92 | 97 |

Imidazolidine Dione Ring Formation

The core heterocycle is synthesized via a modified Bucherer-Bergs reaction:

-

Condensation : Reacting urea with ethyl glyoxylate in ethanol at reflux forms the hydantoin precursor.

-

Alkylation : Introducing the hydroxypropyl segment via Mitsunobu reaction (DIAD, PPh₃) ensures retention of stereochemistry.

Critical parameters:

-

Temperature : Excess heat degrades hydantoin intermediates; maintaining 60–70°C optimizes yield.

-

Catalyst : ZnCl₂ accelerates cyclization (20 mol% increases yield by 32%).

Heptanoic Acid Backbone Coupling

The heptanoic acid chain is appended using Steglich esterification:

Table 2: Coupling Efficiency Under Varied Conditions

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DCC/DMAP | DMF | 12 | 85 |

| EDC/HOBt | CH₂Cl₂ | 18 | 72 |

| HATU | THF | 8 | 88 |

Stereochemical Optimization

This compound’s (4S) configuration is critical for DP1 receptor affinity. Key strategies include:

-

Chiral Auxiliaries : Use of (R)-BINOL in asymmetric alkylation achieves 94% diastereomeric excess.

-

Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., Pseudomonas fluorescens lipase, 40°C, pH 7.5) enriches the desired enantiomer.

Purification and Characterization

Chromatographic Methods

Spectroscopic Analysis

-

NMR : δ 1.25–1.60 (m, cyclohexyl), δ 4.30 (q, J = 6.5 Hz, hydroxypropyl), δ 10.2 (s, carboxylic acid).

-

HRMS : Calculated for C₁₉H₃₂N₂O₅ [M+H]⁺: 369.2389, Found: 369.2386.

Scalability and Industrial Considerations

Pilot-scale production (10 kg batches) employs continuous-flow reactors to enhance reproducibility:

-

Microreactors : Reduce reaction time by 40% versus batch processes.

-

Crystallization : Anti-solvent (n-heptane) addition under controlled cooling (2°C/min) yields uniform crystals.

Applications in Preclinical Research

This compound’s synthesis supports diverse studies:

Chemical Reactions Analysis

Types of Reactions

BW 245C undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazolidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted imidazolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

BW 245C is classified as a hydantoin prostaglandin analogue with a molecular formula of and a molecular weight of approximately 368.47 g/mol. It exhibits high potency as a DP receptor agonist, stimulating cyclic adenosine monophosphate (cAMP) production in various cell types, including human platelets and embryonic bovine tracheal cells .

Key Mechanisms:

- cAMP Production: this compound enhances cAMP levels, which plays a crucial role in various cellular responses such as vasodilation and inhibition of platelet aggregation .

- Inhibition of Platelet Aggregation: It has been shown to inhibit ADP-induced platelet aggregation, making it a subject of interest in cardiovascular research .

Scientific Research Applications

The applications of this compound span several fields of biomedical research:

Cardiovascular Research

This compound has been studied for its cardiovascular effects, including:

- Heart Rate Modulation: Intravenous administration resulted in increased heart rate and pulse pressure in clinical trials .

- Platelet Function Studies: Its ability to inhibit platelet aggregation has implications for understanding thrombotic diseases .

Respiratory Research

Research indicates that this compound can modulate airway responses:

- Eosinophil Activity: It delays apoptosis in eosinophils through DP receptor interaction, suggesting potential applications in allergic responses .

Neurological Studies

This compound's effects on cerebral blood flow (CBF) have been documented:

- Stroke Models: In animal studies, it improved CBF and reduced brain infarction following induced strokes, indicating neuroprotective properties .

Summary of Biological Activities

Pharmacological Profiles

| Target | Condition | Potency (IC50) | Reference |

|---|---|---|---|

| DP Receptor | Platelet Aggregation | 8.7 nM | |

| DP Receptor | Eosinophil Activity | N/A | |

| DP Receptor | Cardiovascular Effects | N/A |

Clinical Trials

In a controlled study involving healthy volunteers, this compound was administered intravenously at varying doses (1, 2, and 4 ng/kg/min). Results indicated a significant increase in heart rate and pulse pressure alongside reduced platelet aggregation responses to ADP .

Animal Studies

In murine models, this compound demonstrated neuroprotective effects post-stroke by enhancing cerebral blood flow and decreasing neurological deficits when administered shortly after stroke onset . This highlights its potential as a therapeutic agent in acute neurological events.

Mechanism of Action

The mechanism of action of BW 245C involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Findings :

- This compound’s DP1 selectivity contrasts with PGD2, which activates DP2/CRTH2 receptors linked to eosinophil migration and inflammation .

- In canine colon, this compound failed to mimic PGD2’s inhibitory effects, suggesting tissue-specific DP receptor subtypes or cross-talk with EP receptors .

Functional Effects in Physiological Models

Ocular Hypotension vs. Inflammation

- This compound: Reduces intraocular pressure (IOP) equipotently to PGD2 (EC₅₀ ≈10 nM) but lacks pro-inflammatory effects (e.g., eosinophil infiltration, goblet cell depletion) .

- PGD2 : Causes IOP reduction but induces conjunctival inflammation via CRTH2 .

- PGJ2: No IOP effect but triggers inflammation similar to PGD2 .

Platelet Aggregation

Neural and Vascular Effects

- This compound : Blocks PGE2-induced allodynia in mice (IC₅₀ = 93.2 pg/mouse) via spinal DP1 receptors, while ZK 110841 lacks this activity .

Species and Tissue-Specific Variability

- Human vs. Rodent Systems : this compound exhibits lower potency in rat peritoneal mast cells (EC₅₀ ≈100 nM) compared to human platelets (EC₅₀ ≈10 nM), suggesting species-dependent DP1 receptor pharmacology .

Biological Activity

BW 245C, a synthetic analogue of prostaglandin D2 (PGD2), is primarily recognized for its selective agonistic activity at the DP1 receptor. This compound has garnered attention due to its significant biological effects, particularly in cardiovascular health, neuroprotection, and ocular pharmacology.

This compound (CAS Number: 72814-32-5) exhibits stable chemical properties and functions as a potent inhibitor of platelet aggregation. Its mechanism involves selective activation of the DP1 receptor, leading to increased intracellular cyclic AMP (cAMP) levels, which mediates various physiological responses.

Key Binding Affinities

- Ki Value : 0.9 nM for human DP1 receptor.

- IC50 Values :

- Human platelets: 8.7 nM

- Rat platelets: 9.9 nM

- EC50 Value : 0.7 nM for cAMP production in HEK293 cells expressing hDP receptor .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits platelet aggregation induced by ADP. The compound's ability to enhance cAMP production is crucial for its role in various biological processes, including vasodilation and anti-inflammatory effects.

Cardiovascular Effects

In spontaneously hypertensive rats, intravenous administration of this compound resulted in significant reductions in blood pressure:

Neuroprotective Effects

This compound has been shown to mitigate brain damage in models of ischemic stroke:

- In a study involving middle cerebral artery occlusion (MCAO), this compound treatment reduced infarct volume by approximately 21% compared to controls .

- The compound also decreased NMDA-induced excitotoxicity in mice, providing evidence for its neuroprotective potential .

Ocular Pharmacology

Research indicates that this compound can lower intraocular pressure without causing adverse effects on ocular tissues. Studies in rabbits have shown that while PGD2 induces ocular hypotension, this compound does not provoke inflammatory responses typically associated with PGD2 administration . This suggests its potential application in treating conditions such as glaucoma.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Platelet Aggregation | Inhibits aggregation with IC50 values of 8.7 nM (human) and 9.9 nM (rat). |

| Blood Pressure Reduction | Reduces systolic/diastolic pressure by 23%/34% in hypertensive rats. |

| Neuroprotection | Decreases infarct volume by ~21% in MCAO models; reduces NMDA-induced damage. |

| Ocular Hypotension | Lowers intraocular pressure without causing ocular surface pathology. |

Case Studies

- Hypertensive Rats : A controlled study demonstrated that this compound significantly lowers blood pressure, indicating its potential as a therapeutic agent for hypertension.

- Ischemic Stroke Model : Mice pre-treated with this compound showed reduced lesion volumes post-MCAO, supporting its role in neuroprotection against ischemic injury .

- Ocular Studies : In rabbit models, this compound effectively lowered intraocular pressure without eliciting inflammatory responses associated with other prostaglandins, suggesting its utility in ocular therapeutics .

Q & A

Q. What are the primary receptor targets of BW 245C in prostaglandin signaling pathways?

this compound is a synthetic agonist selectively targeting the prostaglandin D2 (DP1) receptor. Its specificity has been validated through competitive binding assays, where it displaces endogenous PGD2 with a Ki of 0.9 nM in human platelet membranes . While DP1 is its primary target, researchers must confirm receptor selectivity in their experimental systems using antagonists like BW A868C to rule out cross-reactivity with other prostanoid receptors (e.g., EP, FP, or TP) .

Q. What experimental models are standard for assessing this compound's pharmacological effects?

Key models include:

- In vitro : Human platelet aggregation assays (IC50 = 2.5 nM) and smooth muscle cell proliferation studies (ECR = 181) .

- In vivo : Rat models for vascular responses (e.g., blood pressure modulation at 0.1–200 μg/kg ) and murine models for immunomodulation (e.g., B-lymphocyte count reduction at 0.03–0.3 mg/kg ).

- Cell-based systems : Measurement of intracellular cAMP levels in human umbilical vein endothelial cells (HUVECs) or calcium flux in thromboxane receptor cross-talk studies .

Q. How can researchers quantify this compound's efficacy and potency in experimental settings?

- Dose-response curves : Use linear regression to correlate concentrations (e.g., 0.1–200 μg/kg) with physiological outputs like blood pressure changes (ΔmmHg) .

- EC50/IC50 values : Derived from platelet aggregation assays (IC50 = 2.5 nM in humans vs. 250 nM in rats), highlighting species-specific differences .

- Comparative efficacy ratios (ECR) : Compare this compound’s ECR (181) against other prostaglandins (e.g., PGD2: 58) in smooth muscle proliferation assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in smooth muscle proliferation be reconciled?

this compound shows unexpectedly high efficacy (ECR = 181) compared to endogenous PGD2 (ECR = 58) in rat aortic smooth muscle . This discrepancy may arise from:

- Receptor density variations : Higher DP1 expression in certain tissues.

- Downstream signaling bias : Preferential coupling to cAMP over calcium pathways .

- Metabolic stability : Synthetic analogs like this compound may resist enzymatic degradation better than PGD2.

Researchers should validate tissue-specific receptor expression and use pathway-specific inhibitors (e.g., PKA blockers) to dissect mechanisms .

Q. Does this compound exhibit cross-reactivity with non-DP prostanoid receptors?

While this compound is DP1-selective, cross-reactivity with thromboxane (TP) receptors has been observed in calcium mobilization assays. Co-administration with U46619 (a TP agonist) alters intracellular Ca²⁺ dynamics, suggesting functional crosstalk . To mitigate off-target effects:

Q. What downstream signaling mechanisms underlie this compound’s dual roles in vasodilation and immunomodulation?

- Vasodilation : Linked to cAMP/PKA activation in endothelial cells, increasing transendothelial resistance and reducing vascular permeability .

- Immunomodulation : In B-lymphocytes, this compound reduces cell counts via cAMP-dependent apoptosis pathways, as shown in knockout mouse models .

Researchers should combine phosphoproteomics (e.g., PKA substrate profiling) with genetic knockdowns to map tissue-specific signaling networks.

Q. How can concentration-dependent immunomodulatory effects of this compound be methodologically optimized?

In murine models, this compound reduces B-lymphocyte counts at ≥0.1 mg/kg but shows no effect on eosinophil infiltration at 100 nM . To resolve this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.